

# fundamental dielectric and piezoelectric properties of BaTiO3

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An In-depth Technical Guide to the Fundamental Dielectric and Piezoelectric Properties of **Barium Titanate** (BaTiO<sub>3</sub>)

#### Introduction

Barium Titanate (BaTiO<sub>3</sub>) is a pioneering ferroelectric ceramic material, first discovered in the 1940s.[1][2] It is a cornerstone material in the electronics industry, widely utilized for its high dielectric constant, robust piezoelectric properties, and lead-free composition, making it an environmentally friendly alternative to lead-based materials like lead zirconate titanate (PZT).[3] [4][5] Characterized by the perovskite crystal structure with the general formula ABO<sub>3</sub>, BaTiO<sub>3</sub>'s remarkable electrical properties are intrinsically linked to its unique crystal structure and its response to temperature and electric fields.[4][6] This guide provides a detailed overview of the fundamental dielectric and piezoelectric properties of BaTiO<sub>3</sub>, outlines the experimental protocols for their characterization, and presents key data for researchers and scientists.

# **Crystal Structure and Phase Transitions**

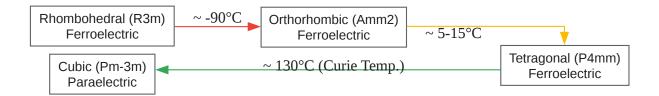
The electromechanical properties of BaTiO<sub>3</sub> are directly governed by its crystal structure, which undergoes several phase transitions as a function of temperature. Above its Curie Temperature (Tc), BaTiO<sub>3</sub> exists in a centrosymmetric cubic perovskite structure, which is paraelectric and does not exhibit piezoelectricity.[7][8] As it cools below the Curie Temperature, it undergoes a displacive phase transition, where the central titanium (Ti<sup>4+</sup>) ion and the oxygen (O<sup>2-</sup>) octahedra shift, creating a permanent electric dipole.[9][8] This transition to a non-centrosymmetric structure is the origin of its ferroelectric and piezoelectric behavior.



BaTiO<sub>3</sub> exhibits the following sequence of phase transitions upon cooling:[9][8]

- Above ~130°C (403 K): Cubic (Pm-3m) Paraelectric
- ~130°C to ~5-15°C (403 K to ~278-288 K): Tetragonal (P4mm) Ferroelectric
- ~5-15°C to ~-90°C (~278-288 K to ~183 K): Orthorhombic (Amm2) Ferroelectric
- Below ~-90°C (183 K): Rhombohedral (R3m) Ferroelectric

The room-temperature tetragonal phase is the most utilized for its strong ferroelectric and piezoelectric properties.[10] The ability to reorient the spontaneous polarization within domains by applying an external electric field is a key characteristic of its ferroelectric nature.[9]



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Caption: Phase transitions of BaTiO<sub>3</sub> with decreasing temperature.

## **Dielectric Properties**

BaTiO<sub>3</sub> is renowned for its exceptionally high dielectric constant, which can reach values as high as 7,000 to 15,000, particularly near the phase transition temperatures.[5] This property makes it an ideal material for manufacturing electronic components like multilayer ceramic capacitors (MLCCs).[3][4]

### **Temperature Dependence**

The dielectric constant of BaTiO<sub>3</sub> is highly sensitive to temperature. It increases as the temperature rises, peaking sharply at each phase transition point.[11] The most prominent peak occurs at the Curie temperature (~130°C), where the transition from the ferroelectric tetragonal phase to the paraelectric cubic phase happens.[8][12] Above the Curie temperature, in the cubic phase, the dielectric constant decreases, following the Curie-Weiss law.



## **Frequency Dependence**

The dielectric constant of BaTiO<sub>3</sub> also exhibits dependence on the frequency of the applied electric field.[13] Generally, the dielectric constant decreases as the frequency increases.[14] This phenomenon is due to the different polarization mechanisms (space charge, dipolar, ionic, electronic) that contribute to the overall dielectric response, each having a characteristic relaxation frequency.[13][15] At lower frequencies, slower mechanisms like space charge and dipolar polarization can keep up with the field, leading to a higher dielectric constant.[14][15] As frequency increases into the MHz range and beyond, these slower mechanisms can no longer follow the field, causing the dielectric constant to drop.[13]

# **Piezoelectric Properties**

The piezoelectricity in BaTiO₃ arises from its non-centrosymmetric tetragonal crystal structure at room temperature.[2] To exhibit a net piezoelectric effect, the polycrystalline ceramic must undergo a "poling" process.[16] This involves applying a strong DC electric field at an elevated temperature to align the ferroelectric domains, resulting in a remanent polarization and making the material piezoelectrically active.[16][17]

The piezoelectric charge coefficient, d<sub>33</sub>, is a key parameter that relates the strain developed in the material to an applied electric field. For BaTiO<sub>3</sub> ceramics, typical d<sub>33</sub> values are around 190 pC/N, but values exceeding 400 pC/N have been reported, highly dependent on grain size, domain structure, and processing conditions.[3][18]

# **Quantitative Data Summary**

The following tables summarize the key quantitative properties of BaTiO<sub>3</sub>.

Table 1: Crystal Structure and Phase Transition Temperatures

Crystal Structure	Symmetry	Property	Transition Temperature Range
Cubic	Pm-3m	Paraelectric	>~130°C
Tetragonal	P4mm	Ferroelectric	~5-15°C to ~130°C
Orthorhombic	Amm2	Ferroelectric	~-90°C to ~5-15°C



| Rhombohedral | R3m | Ferroelectric | < ~-90°C |

Table 2: Typical Dielectric and Piezoelectric Properties

Property	Symbol	Typical Value	Conditions / Notes
Dielectric Constant	εr	1700 - 4000	Room Temp, 1 kHz. [3][19]
Dielectric Constant (Peak)	εr (max)	Up to 15,000	At Curie Temperature. [5][20]
Dielectric Loss Tangent	tan(δ)	< 0.02	Room Temp, 1 kHz.
Curie Temperature	Тс	~120 - 133°C	Varies with purity and stoichiometry.[3][9]
Piezoelectric Coefficient	dзз	190 - 419 pC/N	For poled ceramics at room temp.[3]

| Electromechanical Coupling Factor | kp | ~0.35 - 0.45 | Planar coupling factor.[3] |

# **Experimental Protocols**

Accurate characterization of dielectric and piezoelectric properties is crucial for material development and application. Below are detailed methodologies for key experiments.

## **Dielectric Spectroscopy**

This technique measures the dielectric constant and loss tangent as a function of frequency and temperature.

#### Methodology:

 Sample Preparation: A thin, polished ceramic pellet of BaTiO₃ is prepared. Conductive electrodes (e.g., silver paste, sputtered gold) are applied to both flat surfaces to form a parallel plate capacitor.



- Instrumentation: An LCR meter or a broadband dielectric spectrometer is used.[21] The sample is placed in a temperature-controlled sample holder.
- Measurement:
  - An AC voltage is applied across the sample.
  - The instrument measures the capacitance (C) and dissipation factor (D or  $tan(\delta)$ ) of the sample.
  - For frequency-dependent measurements, the frequency is swept over the desired range
     (e.g., 100 Hz to 1 MHz) at a constant temperature.[15]
  - For temperature-dependent measurements, the temperature is swept (e.g., from room temperature to 150°C) while measuring at a fixed frequency (typically 1 kHz).[20]
- Calculation: The dielectric constant (εr) is calculated from the measured capacitance using
  the formula for a parallel plate capacitor: εr = (C \* d) / (ε<sub>0</sub> \* A), where d is the sample
  thickness, A is the electrode area, and ε<sub>0</sub> is the permittivity of free space.

## Ferroelectric Hysteresis (P-E Loop) Measurement

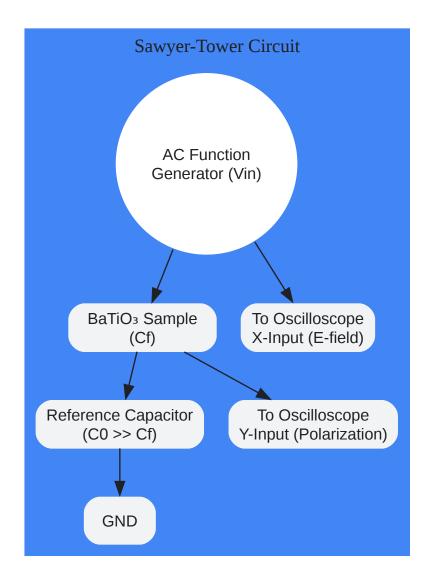
This measurement confirms the ferroelectric nature of the material and determines its spontaneous polarization (Ps) and coercive field (Ec). The Sawyer-Tower circuit is a classic method for this analysis.[22][23]

#### Methodology:

- Circuit Setup: A Sawyer-Tower circuit is constructed by connecting the BaTiO₃ sample (ferroelectric capacitor, Cp) in series with a standard linear capacitor (C₀) of much larger capacitance.[24]
- Instrumentation: A high-voltage AC function generator provides the input voltage. The voltage
  across the entire series circuit (proportional to the applied electric field, E) is applied to the Xinput of an oscilloscope, and the voltage across the linear capacitor (proportional to the
  polarization, P) is applied to the Y-input.[24][25]



- Measurement: A high-frequency, high-amplitude sinusoidal voltage is applied to the circuit. The oscilloscope will trace the relationship between polarization (P) and the electric field (E), forming the characteristic hysteresis loop.[24]
- Analysis: The spontaneous polarization (Ps) is determined from the intercept of the loop with the Y-axis, and the coercive field (Ec) is determined from the intercept with the X-axis.



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Caption: Schematic of a Sawyer-Tower circuit for P-E hysteresis loop measurement.

## **Piezoresponse Force Microscopy (PFM)**

## Foundational & Exploratory





PFM is a powerful scanning probe microscopy technique used for nanoscale characterization of piezoelectric and ferroelectric properties, including imaging of domain structures.[26][27] It relies on the converse piezoelectric effect.[28]

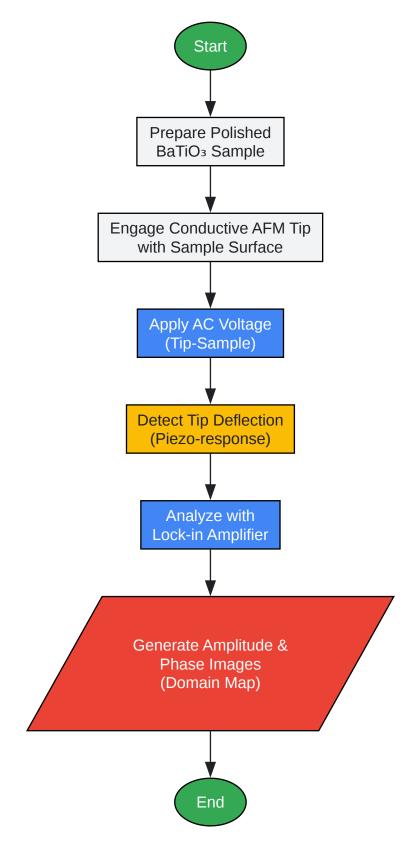
#### Methodology:

- Sample Preparation: The BaTiO₃ ceramic sample surface must be polished to be very flat and smooth for high-resolution imaging.
- Instrumentation: An Atomic Force Microscope (AFM) equipped for PFM is used. This
  requires a conductive AFM tip to act as a movable top electrode.[29]
- Measurement Workflow:
  - The conductive tip is brought into contact with the sample surface.[26]
  - An AC voltage is applied between the tip and a conductive bottom electrode on the sample.[29]
  - This applied voltage induces a local piezoelectric deformation (expansion and contraction)
     of the sample surface.[26]
  - The AFM's cantilever oscillates in response to this surface deformation. A lock-in amplifier is used to measure the amplitude and phase of the cantilever's oscillation.

#### Data Analysis:

- PFM Amplitude Image: The amplitude of the cantilever's oscillation corresponds to the magnitude of the local piezoelectric response. This can be used to calculate the d<sub>33</sub> coefficient.
- PFM Phase Image: The phase difference between the applied AC voltage and the cantilever's response provides information on the direction of the polarization vector (up or down). This allows for the direct visualization of ferroelectric domains.[26][30]





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Caption: Experimental workflow for Piezoresponse Force Microscopy (PFM).



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